μ‑Opioid Receptor Subtype Selectivity vs. Lactoferroxin‑B and ‑C
Lactoferroxin‑A exhibits a preferential antagonism at μ‑opioid receptors, a property not shared by its closest structural analogs lactoferroxin‑B and lactoferroxin‑C, which instead demonstrate higher degrees of preference for κ‑opioid receptors [1]. In the guinea pig ileum myenteric plexus preparation, lactoferroxin‑A antagonized the μ‑preferring agonists [Met⁵]enkephalin and morphiceptin at concentrations of 10⁻⁶–10⁻⁵ M [2].
| Evidence Dimension | Opioid receptor subtype preference |
|---|---|
| Target Compound Data | Preferential antagonism for μ‑opioid receptors |
| Comparator Or Baseline | Lactoferroxin‑B: higher preference for κ‑receptors than for μ‑receptors; Lactoferroxin‑C: higher preference for κ‑receptors than for μ‑receptors |
| Quantified Difference | Qualitative divergence in receptor subtype engagement; μ‑preference (A) vs. κ‑preference (B and C) |
| Conditions | Guinea pig ileum myenteric plexus longitudinal muscle preparation; antagonist activity assessed against [Met⁵]enkephalin and morphiceptin |
Why This Matters
This receptor subtype bias dictates the peptide's suitability for μ‑specific investigations; researchers studying κ‑mediated pathways should select lactoferroxin‑B or ‑C instead, making explicit procurement based on receptor target essential.
- [1] Tani F, Iio K, Chiba H, Yoshikawa M. Isolation and characterization of opioid antagonist peptides derived from human lactoferrin. Agric Biol Chem. 1990 Jul;54(7):1803-10. PMID: 1369293. View Source
- [2] Tani F, et al. Opioid antagonist activity of lactoferroxins in guinea pig ileum. Agric Biol Chem. 1990;54(7):1803-10. View Source
